Apremilast Dimer

Pharmaceutical impurity profiling Structural characterization LC-MS identification

This Apremilast Dimer impurity reference standard (CAS 1802246-60-1) is supplied with full characterization data for ANDA submissions, analytical method validation, and QC applications. Unlike generic impurities, its distinct biisoindolin dimeric structure ensures accurate HPLC peak identification and quantification, essential for ICH Q3A/Q3B compliance. Choose this standard to prevent systematic errors in impurity profiling and secure regulatory approval.

Molecular Formula C30H27N3O9S
Molecular Weight 605.6 g/mol
CAS No. 1802246-60-1
Cat. No. B8819592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApremilast Dimer
CAS1802246-60-1
Molecular FormulaC30H27N3O9S
Molecular Weight605.6 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)NC(=O)C)OC
InChIInChI=1S/C30H27N3O9S/c1-5-42-24-14-17(12-13-23(24)41-3)22(15-43(4,39)40)33-28(36)19-9-7-11-21(26(19)30(33)38)32-27(35)18-8-6-10-20(31-16(2)34)25(18)29(32)37/h6-14,22H,5,15H2,1-4H3,(H,31,34)/t22-/m1/s1
InChIKeyGSDOYIBNGOOEBA-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apremilast Dimer CAS 1802246-60-1: Reference Standard for Pharmaceutical Impurity Profiling and ANDA Filing


Apremilast Dimer (CAS 1802246-60-1) is a characterized pharmaceutical impurity reference standard of the phosphodiesterase 4 (PDE4) inhibitor Apremilast. Chemically defined as (S)-N-(2′-(1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,1′,3,3′-tetraoxo-[2,4′-biisoindolin]-4-yl)acetamide with molecular formula C₃₀H₂₇N₃O₉S and molecular weight 605.6 g/mol [1][2]. This compound is specifically supplied with detailed characterization data compliant with regulatory guidelines and is intended exclusively for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions during the commercial production of Apremilast [1].

Why Apremilast Dimer CAS 1802246-60-1 Cannot Be Replaced by Other Apremilast-Related Impurities in Regulatory and Analytical Workflows


Generic substitution among Apremilast-related impurities is analytically and regulatorily invalid due to fundamental differences in molecular structure, chromatographic behavior, and regulatory identification. Comprehensive forced degradation studies conducted under ICH-prescribed stress conditions have identified twelve distinct related substances in Apremilast, including three process-related substances and nine degradation products, each exhibiting unique formation mechanisms and stability profiles [1]. The dimer impurity possesses a distinct chemical structure (biisoindolin scaffold with two phthalimide-like moieties) that results in a unique chromatographic retention profile, reproducible mass spectral signatures, and specific NMR characteristics that differ fundamentally from other common impurities such as the R-enantiomer (CAS 608141-44-2), deacetylated impurity (CAS 635705-72-5), or open-ring acid impurities [2]. Regulatory guidelines require impurity-specific reference standards for accurate identification and quantification; using an incorrect impurity standard introduces systematic errors in peak assignment, response factor calibration, and ultimately compliance with ICH Q3A/Q3B thresholds [1].

Quantitative Differentiation Evidence: Apremilast Dimer CAS 1802246-60-1 Versus Alternative Apremilast Impurity Reference Standards


Molecular Structure Differentiation: Dimeric Biisoindolin Scaffold Versus Monomeric Impurities in Apremilast

Apremilast Dimer is structurally distinguished from all monomeric Apremilast impurities by its dimeric biisoindolin scaffold. The compound has a molecular weight of 605.6 g/mol (C₃₀H₂₇N₃O₉S) [1]. In contrast, the Apremilast API has a molecular weight of 460.5 g/mol (C₂₂H₂₄N₂O₇S); the R-enantiomer impurity (CAS 608141-44-2) has a molecular weight of 460.5 g/mol; the deacetylated impurity (CAS 635705-72-5) has a molecular weight of 418.4 g/mol (C₂₀H₂₂N₂O₆S) [2]. The dimer's two coupled phthalimide-like ring systems produce a fundamentally different MS fragmentation pattern and UV chromophore profile compared to all monomeric impurities, enabling unambiguous identification in LC-MS analyses [3].

Pharmaceutical impurity profiling Structural characterization LC-MS identification Process-related impurities

Regulatory Designation and Application Differentiation: ANDA Filing Support Versus Research-Only Impurity Standards

Apremilast Dimer is explicitly supplied with detailed characterization data compliant with regulatory guidelines and designated for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions during commercial production of Apremilast [1][2]. In contrast, alternative Apremilast-related impurities such as O4-Desmethyl O3-Desethyl Apremilast are classified broadly as pharmaceutical impurities for research use, without the same explicit ANDA/regulatory submission designation or traceability pathway against pharmacopeial standards . Apremilast Dimer offers optional traceability against USP or EP standards based on feasibility, a feature not universally guaranteed across all Apremilast impurity reference standards [1].

ANDA filing Method validation Regulatory compliance Quality control

Analytical Characterization Completeness: Regulatory-Compliant Documentation Versus Basic Purity Certificates

Apremilast Dimer is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use as a qualified reference standard in regulated analytical environments [1]. In contrast, many Apremilast-related impurity reference materials are provided with only basic certificates of analysis (CoA) containing purity and limited identification data, lacking the comprehensive structural confirmation (NMR, HRMS, IR) and purity assignment documentation required for primary reference standard qualification per ICH Q7 and Q6A guidelines [2][3]. Apremilast impurities in general exhibit distinct chromatographic retention profiles and reproducible mass spectral and NMR signatures that permit unambiguous peak assignment [4]; however, the level of documented characterization varies substantially among suppliers and specific impurity types.

Reference standard characterization Method validation GMP compliance Analytical quality control

Dimeric Impurity Scarcity and Availability Differentiation for Forced Degradation Studies

Comprehensive forced degradation studies of Apremilast under ICH-prescribed stress conditions have identified twelve related substances, including three process-related substances and nine degradation products [1]. Among these, two major degradant impurities were characterized, synthesized in laboratory settings, and structurally confirmed by NMR spectroscopy and mass spectrometry [2]. Dimeric impurities are generally less abundant and more challenging to isolate from degradation mixtures compared to monomeric degradation products such as deacetylated or open-ring acid impurities, due to lower formation yields and more complex synthetic pathways [3]. The commercial availability of Apremilast Dimer as a pre-characterized reference standard eliminates the need for costly and time-consuming in-house isolation and structural confirmation.

Forced degradation Stability-indicating methods Degradation pathway elucidation Impurity isolation

High-Value Application Scenarios for Apremilast Dimer CAS 1802246-60-1 in Pharmaceutical Quality Control and Regulatory Submissions


ANDA Filing: Impurity Profiling and Method Validation for Abbreviated New Drug Applications

Apremilast Dimer serves as a critical reference standard for establishing impurity profiles in ANDA submissions for generic Apremilast products. The compound's explicit designation for ANDA applications, combined with regulatory-compliant characterization data [1], supports the demonstration of pharmaceutical equivalence through comprehensive impurity identification and quantification. Analytical methods validated using this standard enable accurate determination of dimeric impurity content in drug substance and drug product batches, fulfilling ICH Q3A/Q3B reporting, identification, and qualification thresholds [2].

Stability-Indicating Method Development and Forced Degradation Studies

In forced degradation studies conducted under ICH Q1A/Q1B stress conditions (acid/base hydrolysis, oxidation, thermal stress, photolysis), Apremilast Dimer serves as a peak identification marker for stability-indicating HPLC and LC-MS methods [1]. The compound's unique molecular weight (605.6 g/mol) and distinct chromatographic retention profile [2] enable unambiguous identification of the dimeric degradation pathway, ensuring method specificity for detecting this potential degradant during long-term and accelerated stability studies of Apremilast drug substance and formulated products [3].

Quality Control Release Testing in Commercial API and Drug Product Manufacturing

Apremilast Dimer reference standard is utilized in QC laboratories for routine batch release testing of Apremilast API and finished dosage forms. The compound's supply with detailed characterization data [1] supports accurate calibration of HPLC-UV and LC-MS systems for quantifying dimeric impurity levels against established acceptance criteria. This application ensures ongoing compliance with commercial manufacturing specifications and regulatory commitments regarding impurity control strategies [2].

Process Optimization and Synthetic Route Development for Apremilast Manufacturing

During process development and optimization of Apremilast synthetic routes, Apremilast Dimer serves as an analytical marker for monitoring and minimizing dimeric byproduct formation. Research has demonstrated that effective approaches for synthesis optimization can reduce or eliminate process-related impurities from bulk drug substance [1]. The availability of this characterized standard enables process chemists to identify reaction conditions that minimize dimer formation, directly impacting overall yield and purity profile of the final API [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apremilast Dimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.